molecular formula C21H21NO6S B11989250 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

Katalognummer: B11989250
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: RKFBGNVJJQLIRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER is a complex organic compound that belongs to the class of sulfonamides and chromen-2-one derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER typically involves multiple steps. One common method includes the reaction of 4-methyl-2-oxo-2H-chromen-7-yl ester with 4-(toluene-4-sulfonylamino)-butyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various metal catalysts may be used to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(TOLUENE-4-SULFONYLAMINO)-PROPIONIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER
  • 6-(TOLUENE-4-SULFONYLAMINO)-HEXANOIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER

Uniqueness

4-(TOLUENE-4-SULFONYLAMINO)-BUTYRIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER is unique due to its specific chemical structure, which combines the properties of sulfonamides and chromen-2-one derivatives

Eigenschaften

Molekularformel

C21H21NO6S

Molekulargewicht

415.5 g/mol

IUPAC-Name

(4-methyl-2-oxochromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C21H21NO6S/c1-14-5-8-17(9-6-14)29(25,26)22-11-3-4-20(23)27-16-7-10-18-15(2)12-21(24)28-19(18)13-16/h5-10,12-13,22H,3-4,11H2,1-2H3

InChI-Schlüssel

RKFBGNVJJQLIRO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.